

Technical Whitepaper: Preclinical Anxiolytic Profile of GBLD-345

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Compound of Interest		
Compound Name:	GBLD345	
Cat. No.:	B1663753	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutics with improved efficacy and safety profiles. This document outlines the early-stage, preclinical research on GBLD-345, a novel small molecule modulator of the GABA-A receptor, for the potential treatment of generalized anxiety disorder (GAD) and other anxiety-related conditions. The data presented herein summarizes the initial findings regarding the anxiolytic effects, mechanism of action, and safety profile of GBLD-345 in established animal models of anxiety.

GBLD-345 is hypothesized to act as a selective positive allosteric modulator of $\alpha 2/\alpha 3$ subunit-containing GABA-A receptors. This selectivity is intended to produce anxiolytic effects with a reduced sedative and amnestic side-effect profile commonly associated with non-selective benzodiazepines that also target $\alpha 1$ and $\alpha 5$ subunits.[1][2]

Core Findings: Quantitative Data Summary

The anxiolytic potential of GBLD-345 was evaluated in a series of preclinical behavioral assays. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of GBLD-345 in the Elevated Plus Maze (EPM) in Rats



Treatment Group	Dose (mg/kg, p.o.)	Time in Open Arms (s, Mean ± SEM)	Open Arm Entries (Mean ± SEM)
Vehicle	-	18.2 ± 2.1	5.3 ± 0.8
GBLD-345	1	25.6 ± 3.5	6.1 ± 1.0
GBLD-345	3	45.8 ± 5.2	9.7 ± 1.2
GBLD-345	10	52.1 ± 6.0	11.2 ± 1.5
Diazepam	2	48.9 ± 5.5	10.5 ± 1.3
*p < 0.05, **p < 0.01 compared to vehicle			

Table 2: Performance in the Light-Dark Box Test in Mice

Treatment Group	Dose (mg/kg, p.o.)	Time in Light Chamber (s, Mean ± SEM)	Transitions (Mean ± SEM)
Vehicle	-	35.4 ± 4.1	12.1 ± 1.9
GBLD-345	1	48.2 ± 5.8	14.5 ± 2.2
GBLD-345	3	75.9 ± 8.3	20.3 ± 2.8
GBLD-345	10	88.1 ± 9.5	24.7 ± 3.1
Lorazepam	1	82.4 ± 8.9	22.9 ± 2.9
*p < 0.05, **p < 0.01 compared to vehicle			

Table 3: Receptor Subtype Binding Affinity (Ki, nM)

Compound	α1β2γ2	α2β2γ2	α3β2γ2	α5β2γ2
GBLD-345	128.5	8.2	9.5	150.3
Diazepam	10.1	9.8	11.2	12.5



Experimental Protocols

Elevated Plus Maze (EPM) for Rodents

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[3]

 Apparatus: A plus-shaped maze elevated 50 cm above the floor, consisting of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) of the same size, with a central platform (10 x 10 cm).

Procedure:

- Rats were orally administered GBLD-345, diazepam (positive control), or vehicle 60 minutes prior to testing.
- Each rat was placed on the central platform facing an open arm.
- Animal behavior was recorded for a 5-minute session using an overhead video camera.
- The maze was cleaned with 70% ethanol between trials to eliminate olfactory cues.
- Parameters Measured: Time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.

- Apparatus: A rectangular box divided into a small, dark compartment (1/3 of the box) and a large, brightly illuminated compartment (2/3 of the box), with an opening connecting the two.
- Procedure:
 - Mice were orally administered GBLD-345, lorazepam (positive control), or vehicle 30 minutes prior to testing.
 - Each mouse was placed in the dark compartment to start the test.



- Behavior was recorded for 10 minutes.
- Parameters Measured: Time spent in the light chamber and the number of transitions between the two chambers. Anxiolytic compounds increase the time spent in the light chamber.

Receptor Binding Assay

 Objective: To determine the binding affinity of GBLD-345 to different GABA-A receptor subtypes.

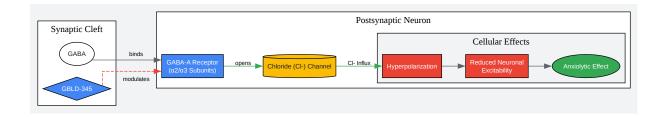
Method:

- Human embryonic kidney (HEK293) cells were transiently transfected with plasmids encoding for the respective α, β, and y subunits of the GABA-A receptor.
- Cell membranes were prepared and incubated with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the test compound (GBLD-345 or diazepam).
- Non-specific binding was determined in the presence of a high concentration of a nonlabeled ligand.
- After incubation, the membranes were washed, and the bound radioactivity was measured by liquid scintillation counting.
- The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Workflows

Hypothesized Signaling Pathway of GBLD-345



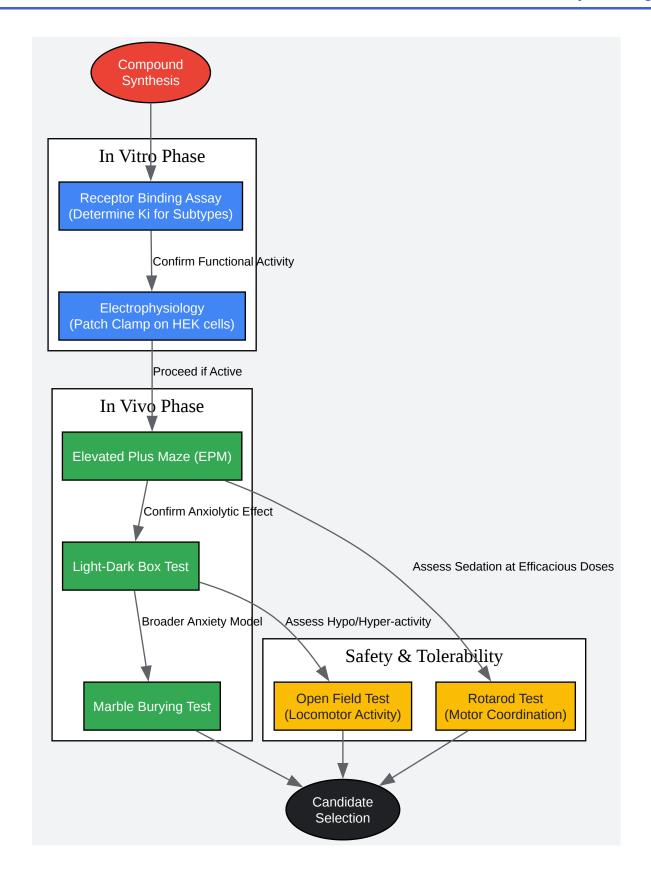


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Caption: Hypothesized mechanism of action for GBLD-345 at the GABA-A receptor.

Experimental Workflow for Preclinical Anxiolytic Screening





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Caption: General workflow for the preclinical evaluation of GBLD-345.



Conclusion

The early-stage, preclinical data for GBLD-345 are promising. The compound demonstrates a clear anxiolytic-like profile in two standard behavioral models, with an efficacy comparable to established benzodiazepines at the tested doses. Importantly, the receptor binding profile of GBLD-345 shows selectivity for the $\alpha 2$ and $\alpha 3$ subunits of the GABA-A receptor, which is consistent with its proposed mechanism for achieving anxiolysis with a potentially improved safety margin. Further studies are warranted to fully characterize the pharmacokinetic, pharmacodynamic, and toxicological properties of GBLD-345 to support its advancement into clinical development.

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